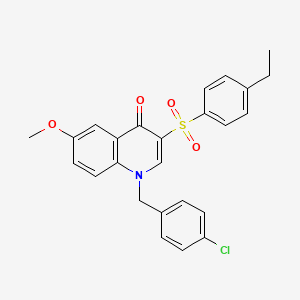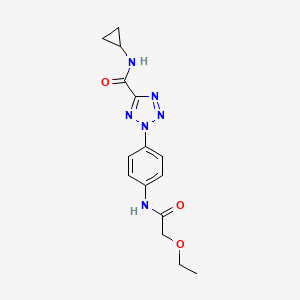![molecular formula C21H13N3O5S B2809393 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-79-5](/img/structure/B2809393.png)
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique fusion of several heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.
Introduction of the Thiazole Ring: The thiazole moiety can be introduced via a condensation reaction between a thioamide and a haloketone.
Nitration and Methylation: The nitrophenyl group can be introduced through a nitration reaction using nitric acid, while the methyl group can be added via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification methods such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno[2,3-c]pyrrole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
If found to be biologically active, this compound could be developed into a therapeutic agent. Its unique structure might interact with specific biological targets, offering new avenues for treatment.
Industry
In materials science, the compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its heterocyclic structure might impart unique characteristics to polymers or other advanced materials.
Wirkmechanismus
The mechanism by which 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups could be key in binding to molecular targets, while the chromeno[2,3-c]pyrrole core might influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which can confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
7-methyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5S/c1-11-5-6-15-14(9-11)18(25)16-17(12-3-2-4-13(10-12)24(27)28)23(20(26)19(16)29-15)21-22-7-8-30-21/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCLCWGUJKCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)

![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)
![Ethyl 2-[[2-[[5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809316.png)
![2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide](/img/structure/B2809317.png)
![N-butan-2-yl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2809318.png)
![2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2809319.png)

![[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2809323.png)
![N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2809325.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2809326.png)
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2809329.png)
![(8E)-8-ethoxyimino-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one](/img/structure/B2809332.png)
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)
